methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound with the molecular formula C₁₄H₁₃FN₂O₄ . It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties. The compound’s structure combines a pyridazinone core with an acetate functional group, making it a potential candidate for various applications in drug discovery and synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluoro and methoxy substituents on the phenyl ring, followed by the formation of the pyridazinone ring. Researchers have explored different synthetic routes, optimizing conditions for yield and purity. Detailed synthetic protocols are available in the literature, and variations may exist depending on the specific research context .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring fused with a phenyl group. The fluoro and methoxy substituents enhance its lipophilicity and influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into the three-dimensional arrangement of atoms, aiding in understanding its binding properties .Chemical Reactions Analysis
The compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives. Investigating its reactivity under various conditions is crucial for designing analogs with improved properties .Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-20-9-3-4-10(11(15)7-9)12-5-6-13(18)17(16-12)8-14(19)21-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQAIUNTSKVLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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